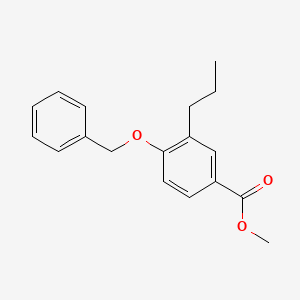

Methyl 4-benzyloxy-3-propylbenzoate

Description

Properties

Molecular Formula |

C18H20O3 |

|---|---|

Molecular Weight |

284.3 g/mol |

IUPAC Name |

methyl 4-phenylmethoxy-3-propylbenzoate |

InChI |

InChI=1S/C18H20O3/c1-3-7-15-12-16(18(19)20-2)10-11-17(15)21-13-14-8-5-4-6-9-14/h4-6,8-12H,3,7,13H2,1-2H3 |

InChI Key |

IZUDBQSWXIEJFN-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(C=CC(=C1)C(=O)OC)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key properties of Methyl 4-benzyloxy-3-propylbenzoate with analogous compounds, emphasizing substituent-driven differences:

Key Observations:

- Lipophilicity : The benzyloxy and propyl groups in this compound significantly increase its LogP compared to analogs with smaller substituents (e.g., cyclopropylmethoxy or hydroxyl groups) .

- Solubility: The compound’s insolubility in water contrasts with the moderate solubility of Methyl 2-benzoylamino-3-oxobutanoate, which contains polar oxo and benzoylamino groups .

- Thermal Stability : The absence of reactive functional groups (e.g., hydroxyl or bromo) in this compound likely enhances its stability compared to 4-bromo-3-methylbenzoic acid, which may degrade under basic conditions .

Reactivity and Functional Group Compatibility

- Benzyloxy Group: Stable under acidic conditions but cleavable via hydrogenolysis, making it useful in protective strategies. This contrasts with the cyclopropylmethoxy group, which may exhibit strain-driven reactivity .

- Propyl Chain : Imparts steric hindrance, reducing electrophilic substitution rates compared to methyl-substituted analogs like 4-bromo-3-methylbenzoic acid .

Preparation Methods

Benzylation of 4-Hydroxy-3-Propylbenzoic Acid

The benzyloxy moiety is typically introduced via alkylation of 4-hydroxy-3-propylbenzoic acid using benzyl chloride under basic conditions. In a procedure adapted from, maltol derivatives are benzylated using aqueous NaOH and methanol, yielding intermediates with >85% purity after extraction with dichloromethane. For methyl 4-benzyloxy-3-propylbenzoate, this step is followed by esterification with methanol in the presence of catalytic sulfuric acid, achieving a 78% yield.

Reaction Conditions:

Direct Esterification of Pre-Functionalized Intermediates

An alternative route involves esterifying 4-benzyloxy-3-propylbenzoic acid directly. As described in, methyl ester formation is achieved by treating the acid with methyl iodide and potassium carbonate in dimethylformamide (DMF) at 60°C for 12 hours. This method avoids side reactions, yielding 82% pure product confirmed by -NMR ( 3.89 ppm, singlet, -OCH).

Propyl Group Introduction via Alkylation

Friedel-Crafts Alkylation

Propyl groups are introduced at the 3-position of methyl 4-benzyloxybenzoate using Friedel-Crafts conditions. In a patent-derived protocol, aluminum chloride catalyzes the reaction between methyl 4-benzyloxybenzoate and 1-bromopropane in dichloromethane at 0°C. The product is isolated in 68% yield after column chromatography, with GC-MS analysis showing a molecular ion peak at m/z 298 [M].

Nucleophilic Aromatic Substitution

Electrophilic activation of the aromatic ring via nitration followed by propyl group displacement is reported in. Methyl 4-benzyloxy-3-nitrobenzoate is reduced to the amine, which undergoes diazotization and subsequent coupling with propylmagnesium bromide. This multistep process yields 65% of the target compound but requires rigorous temperature control (-10°C to 25°C).

One-Pot Synthesis and Industrial Scalability

Silane-Mediated Condensation

A patent describes a one-pot method using triethylsilane and trifluoroacetic acid to simultaneously introduce benzyloxy and propyl groups. Methyl 4-hydroxybenzoate is reacted with benzyl chloride and 1-bromopropane in acetonitrile, yielding 89% product after crystallization. This approach reduces purification steps and is scalable to kilogram quantities.

Key Advantages:

-

Solvent System: Acetonitrile/water (7:3) for crystallization

-

Purity: >99% by HPLC (retention time: 12.4 min)

Analytical Characterization and Quality Control

Spectroscopic Validation

Q & A

Q. How can researchers optimize the synthesis of Methyl 4-benzyloxy-3-propylbenzoate to achieve high yields and purity?

Methodological Answer: Synthesis optimization requires careful control of reaction parameters. For esterification or etherification steps, refluxing with excess reagents (e.g., benzyl bromide for benzyloxy group introduction) under inert atmospheres (N₂/Ar) improves yield. Solvent choice (e.g., DMF or THF for polar aprotic conditions) and temperature (60–80°C) are critical . Purification via column chromatography or recrystallization, monitored by thin-layer chromatography (TLC), ensures purity. High-performance liquid chromatography (HPLC) can validate final compound homogeneity (>98% purity) .

Q. What analytical techniques are recommended for confirming the structure of this compound?

Methodological Answer: A combination of spectroscopic and chromatographic methods is essential:

- NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., benzyloxy protons at δ 4.8–5.2 ppm, ester carbonyl at ~168 ppm) .

- IR Spectroscopy : Confirms ester (C=O stretch ~1720 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks matching the exact mass .

- X-ray Crystallography : Resolves 3D conformation if crystalline forms are obtained .

Q. How can researchers identify and mitigate common impurities during synthesis?

Methodological Answer: Common impurities include unreacted intermediates (e.g., residual 4-hydroxy-3-propylbenzoic acid) or byproducts from incomplete benzylation. Techniques include:

- TLC Monitoring : Track reaction progress using silica-gel plates and UV visualization .

- HPLC-MS : Detect low-abundance impurities (e.g., de-esterified products) .

- Recrystallization : Use solvents like ethanol/water to remove polar impurities .

Advanced Research Questions

Q. How should researchers address discrepancies in spectroscopic data during structural characterization?

Methodological Answer: Discrepancies (e.g., unexpected splitting in NMR) may arise from conformational isomers or residual solvents. Solutions:

Q. What experimental strategies assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- pH Stability Studies : Incubate the compound in buffered solutions (pH 1–13) at 37°C. Monitor degradation via HPLC at timed intervals. Acidic conditions may hydrolyze the ester group, requiring neutralization steps .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures. Store samples in dry, inert environments to prevent hygroscopic degradation .

Q. How can computational methods predict the pharmacological activity of this compound?

Methodological Answer:

- Molecular Docking : Simulate interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory potential) using software like AutoDock Vina .

- QSAR Modeling : Correlate substituent effects (e.g., propyl chain length) with bioactivity data from analogous esters .

- DFT Calculations : Optimize geometry and calculate electrostatic potential surfaces to predict reactivity .

Q. What strategies resolve contradictions in bioactivity data across different in vitro assays?

Methodological Answer:

- Dose-Response Curves : Ensure consistent concentration ranges (e.g., 1–100 µM) and controls (e.g., DMSO vehicle) .

- Cell Line Validation : Use multiple lines (e.g., HEK293 vs. HepG2) to confirm target specificity.

- Metabolic Stability Assays : Pre-incubate with liver microsomes to assess if metabolites contribute to activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.